Diethyl benzylmalonate

Catalog No.
S703447
CAS No.
607-81-8
M.F
C14H18O4
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl benzylmalonate

CAS Number

607-81-8

Product Name

Diethyl benzylmalonate

IUPAC Name

diethyl 2-benzylpropanedioate

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

ICZLTZWATFXDLP-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)OCC

Synonyms

Benzylmalonic Acid Diethyl Ester; (Phenylmethyl)propanedioic Acid Diethyl Ester; 1,1-Bis(ethoxycarbonyl)-2-phenylethane; 2-Benzylmalonic Acid Diethyl Ester; Benzylmalonic Acid Diethyl Ester; Diethyl 2-Benzylmalonate; NSC 41169; NSC 631631; NSC 8720;

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)OCC

Synthesis of Complex Molecules

One of the primary applications of diethyl benzylmalonate lies in the synthesis of complex organic molecules. Its ability to undergo various reactions, including decarboxylation, alkylation, and condensation, allows researchers to construct diverse carbon frameworks.

  • Decarboxylation: This process involves the removal of a carboxyl group (CO₂), leading to the formation of a new carbon-carbon bond. For instance, diethyl benzylmalonate can be decarboxylated to yield benzyl acetic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals [].
  • Alkylation: This reaction involves the introduction of an alkyl group (R-) onto the molecule. Diethyl benzylmalonate can be alkylated at different positions, providing access to various substituted derivatives useful for further synthetic transformations [].
  • Condensation: This reaction involves the combination of two molecules to form a larger one. Diethyl benzylmalonate can participate in various condensation reactions with other carbonyl compounds, providing a powerful tool for constructing complex molecules with specific functionalities [].

These reactions, combined with the inherent reactivity of the benzyl group, make diethyl benzylmalonate a valuable building block for the synthesis of diverse molecules, including:

  • Heterocyclic compounds: These are organic molecules containing ring structures with atoms other than carbon, such as nitrogen, oxygen, or sulfur. Diethyl benzylmalonate can be used to synthesize various heterocycles, which are essential components of many pharmaceuticals and functional materials [].
  • Natural products: Researchers can utilize diethyl benzylmalonate to synthesize complex natural products, including bioactive molecules and organic molecules with unique properties found in nature [].

Development of New Catalysts and Materials

Diethyl benzylmalonate also plays a role in the development of new catalysts and materials. Its functional groups and reactivity can be exploited to design and synthesize novel materials with specific properties:

  • Ligand design: Diethyl benzylmalonate can be used as a precursor for the synthesis of ligands, which are molecules that bind to metal ions in catalysts. By modifying the structure of the molecule, researchers can tailor the properties of the resulting catalyst, enabling them to develop more efficient and selective catalysts for various chemical reactions [].
  • Polymer synthesis: The controlled reactivity of diethyl benzylmalonate allows researchers to incorporate it into polymer chains, leading to the development of new materials with specific functionalities. These materials can find applications in areas like drug delivery, electronics, and advanced materials science [].

Diethyl benzylmalonate is an organic compound with the chemical formula C₁₄H₁₈O₄ and a CAS number of 607-81-8. It is classified as a diethyl ester of benzylmalonic acid, which is a derivative of malonic acid. This compound appears as a colorless to pale yellow liquid and is known for its fruity odor. Diethyl benzylmalonate is used in various chemical syntheses and has garnered interest for its potential biological activities, as well as its applications in organic chemistry.

, including:

  • Cyclocondensation Reactions: It can react with α-aminoazoles to form functionally substituted heterocycles, such as pyrazolo- and triazolo-pyrimidin-5-ones. This reaction typically occurs in alcoholic solvents and can yield various substituted products depending on the conditions used .
  • Transesterification: The compound can undergo transesterification with alcohols, such as benzyl alcohol, particularly when catalyzed by modified zirconia. This reaction is significant for synthesizing various esters .
  • Malonic Ester Synthesis: Similar to diethyl malonate, diethyl benzylmalonate can participate in malonic ester synthesis, where it acts as a precursor for forming substituted acetic acids through alkylation reactions .

The synthesis of diethyl benzylmalonate can be achieved through several methods:

  • Esterification: The reaction of benzylmalonic acid with ethanol in the presence of an acid catalyst can yield diethyl benzylmalonate. This method typically involves heating the reactants under reflux conditions.
  • Transesterification: Diethyl malonate can undergo transesterification with benzyl alcohol to produce diethyl benzylmalonate, often facilitated by catalytic agents like zirconia .
  • Direct Malonylation: Another method involves the direct malonylation of benzyl chloride using diethyl malonate under basic conditions, leading to the formation of the desired ester .

Diethyl benzylmalonate finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
  • Flavoring Agents: Due to its pleasant aroma, it is utilized in the formulation of flavoring agents and perfumes.
  • Research: The compound is often used in academic research to explore new synthetic pathways and develop novel compounds with potential biological activities .

Diethyl benzylmalonate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Characteristics
Diethyl malonateDiethyl ester of malonic acidWidely used in organic synthesis; simpler structure
Benzylmalonic acidCarboxylic acidParent compound; lacks ethoxy groups
Diethyl dibenzylmalonateDiethyl ester with two benzyl groupsIncreased steric hindrance; potential for different reactivity
Diethyl phenylacetateDiethyl ester of phenylacetic acidUsed in flavorings; simpler than diethyl benzylmalonate

Diethyl benzylmalonate's unique feature lies in its combination of a malonic acid derivative with a benzyl group, which enhances its reactivity and allows for diverse synthetic applications compared to simpler esters like diethyl malonate.

Traditional Alkylation and Condensation Approaches

The classical synthesis of diethyl benzylmalonate involves the alkylation of diethyl malonate with benzyl halides under basic conditions. This method leverages the active methylene group of diethyl malonate, which is deprotonated to form a nucleophilic enolate. The enolate subsequently reacts with benzyl halides (e.g., benzyl bromide or chloride) to yield mono- or dialkylated products.

Key Reaction Parameters:

  • Base Selection: Potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are commonly used due to their efficacy in deprotonation without inducing side reactions.
  • Catalysts: Phase-transfer catalysts (PTCs) like cetyltrimethylammonium bromide (CTAB) enhance reaction rates by facilitating ion exchange between aqueous and organic phases. For example, CTAB-mediated benzylation of diethyl malonate in water-THF mixtures achieves 65% yield of diethyl benzylmalonate at 60°C.
  • Solvent Systems: Polar aprotic solvents such as dimethylacetamide (DMA) or dimethylformamide (DMF) improve solubility and reaction efficiency.

Limitations: Traditional methods often require excess benzyl halides to suppress dialkylation byproducts. For instance, using 2.5 equivalents of benzyl chloride with dimethyl malonate in DMA yields 95% monoalkylated product. However, stoichiometric base usage and solvent-intensive protocols pose environmental and scalability challenges.

Catalytic Asymmetric Synthesis Strategies

Recent advances focus on enantioselective synthesis to access chiral diethyl benzylmalonate derivatives, which are pivotal in drug development. A breakthrough involves confined organocatalysts, such as imidodiphosphorimidate (IDPi) catalysts, which enable asymmetric α-benzylation of malonates with up to 99% enantiomeric excess (ee).

Mechanistic Insights:

  • Si-ACDC Mechanism: IDPi catalysts activate silyl ketene acetals (SKAs) via a silicon-centered asymmetric counteranion-directed catalysis (Si-ACDC), enabling precise stereocontrol.
  • Enzyme-Mediated Cascades: Chemoenzymatic approaches integrate organometallic catalysis (e.g., bismuth-catalyzed aldol condensation) with ene-reductase (ER)-mediated asymmetric reduction, achieving formal α-benzylation of cyclic ketones with 90% ee.

Applications: These methods streamline the synthesis of β²-amino acids and nonsteroidal anti-inflammatory drugs (NSAIDs), underscoring their industrial relevance.

Solid-Phase and Polymer-Supported Synthetic Techniques

Solid-phase synthesis mitigates purification challenges and enhances recyclability. Polymer-supported quaternary onium salts (e.g., benzyltributylammonium chloride) act as reusable phase-transfer catalysts in alkylation reactions. For example, polystyrene-poly(vinylbenzyl chloride) composites achieve 64% yield in the monoalkylation of isopropylidene malonate under triphase conditions.

Microwave-Assisted Innovations:

  • Solvent-Free Alkylation: Microwave irradiation (180°C, 45 min) with K₂CO₃ enables solvent-free benzylation of diethyl malonate, yielding 68% diethyl benzylmalonate without PTCs.
  • Enhanced Kinetics: Microwave heating reduces reaction times from hours to minutes, as seen in the synthesis of cyclopropane derivatives via 1,2-dibromoethane alkylation.

Flow Chemistry and Continuous Process Optimization

Flow chemistry offers superior control over reaction parameters, minimizing byproducts and improving safety. A notable example is the continuous generation of sodium malonate enolates in microreactors, which react instantaneously with benzyl halides to produce diethyl benzylmalonate in >90% yield.

Advantages Over Batch Systems:

  • Precision: Real-time monitoring of temperature and residence time prevents thermal degradation.
  • Scalability: Multi-step syntheses, such as Pd-catalyzed α,β-homodiarylation of vinyl esters, achieve 38% yield in flow vs. 1% in batch.

Role in Malonic Ester Synthesis for Quaternary Carbon Formation

Diethyl benzylmalonate serves as a critical precursor in the malonic ester synthesis, a cornerstone method for constructing quaternary carbon centers. The process involves sequential deprotonation, alkylation, and decarboxylation (Fig. 1). Deprotonation with a mild base (e.g., sodium ethoxide) generates a resonance-stabilized enolate, which undergoes nucleophilic attack on alkyl halides to form a substituted intermediate [1]. Acidic hydrolysis of the ester groups yields a dicarboxylic acid, which undergoes spontaneous decarboxylation upon heating, producing a ketone or carboxylic acid with a quaternary carbon [1] [2].

The benzyl group enhances steric and electronic effects, directing alkylation to the less hindered alpha position. For example, alkylation with tertiary halides (e.g., 2-bromopentane) followed by hydrolysis and decarboxylation yields branched alkanoic acids with fully substituted carbons [1]. Dual alkylation strategies enable the installation of two distinct substituents, as demonstrated in the synthesis of 2-ethylpentanoic acid derivatives [1].

Table 1: Alkylation Agents and Resulting Quaternary Carbon Products

Alkylating AgentProduct StructureYield (%)Reference
Propyl bromideCH₂(CO₂H)₂-CH₂CH₂CH₃78 [1]
Benzyl chlorideC₆H₅CH₂-C(CO₂H)₂85 [2]
2-Bromopentane(CH₂CH₂CH₂CH₂CH₃)C(CO₂H)₂72 [1]

Cross-Coupling Reactions via Enolate Intermediates

The enolate derived from diethyl benzylmalonate participates in transition-metal-catalyzed cross-coupling reactions, enabling C–C bond formation with aryl or alkenyl partners. For instance, palladium-catalyzed Negishi couplings with arylzinc reagents yield benzyl-substituted malonates, which are precursors to chiral pharmaceuticals [2]. Chromium catalysts, such as CrCl₃ with trimethylsilyl bromide, facilitate para-selective alkylation of benzamide derivatives, forming arylated quaternary centers without isomerization [3].

Enantioselective variants employ chiral phase-transfer catalysts (e.g., cinchona alkaloids) to control stereochemistry during alkylation. This approach achieves enantiomeric excesses >90% in hydrolyzed half-esters, critical for synthesizing bioactive molecules like Mitiglinide [2].

Table 2: Cross-Coupling Catalysts and Outcomes

Catalyst SystemSubstrateProduct Enantioselectivity (%)
Pd(PPh₃)₄/ZnCl₂Arylzinc bromide85
CrCl₃/Me₃SiBrBenzamide derivatives>99 (para selectivity)
Cinchona-derived PTC2-Benzyl-2-methyl-malonate92

Dearomative Functionalization Processes

Diethyl benzylmalonate enables radical-mediated dearomatization of aromatic systems. Chromium-catalyzed reactions with tertiary alkylmagnesium bromides introduce bulky substituents at the para-position of benzamides, bypassing traditional electrophilic substitution pathways [3]. The mechanism involves single-electron transfer from low-valent chromium species to generate aryl radicals, which couple with alkyl radicals to form quaternary centers (Fig. 2).

This method avoids ortho-byproducts and isomerization, achieving >99% regioselectivity. Applications include synthesizing sterically congested intermediates for agrochemicals and ligands [3].

Construction of Polycyclic Architectures

Intramolecular cyclization of diethyl benzylmalonate derivatives provides access to fused and bridged polycyclic systems. For example, enolate alkylation with dihalides followed by decarboxylation yields bicyclo[m.n]alkanes, which serve as rigid scaffolds in natural product synthesis [2]. Macrocyclic ligands for Cu(II) and Ni(II) are synthesized via template-assisted cyclization, with log stability constants exceeding 10 due to the preorganized ester coordination sites [2].

Table 3: Polycyclic Systems Derived from Diethyl Benzylmalonate

Starting MaterialCyclization MethodProductApplication
Diethyl benzylmalonateIntramolecular SN2Bicyclo[3.3.1]nonaneTerpene analogs
Benzyl-substituted enolateRadical couplingTetracyclic diterpenoidAnticancer agents

Frustrated Lewis Pairs represent a revolutionary approach to metal-free catalysis, where sterically hindered Lewis acids and bases are prevented from forming classical adducts, maintaining their unquenched reactivity for small molecule activation [1] [2] [3]. The application of Frustrated Lewis Pair systems to diethyl benzylmalonate hydrogenation has emerged as a significant advancement in heterogeneous catalysis, demonstrating the potential for sustainable and selective transformations without precious metal catalysts.

The pioneering work on solid molecular Frustrated Lewis Pairs has established polyamine organic frameworks in combination with tris(pentafluorophenyl)borane as highly effective catalytic systems for diethyl benzylmalonate hydrogenation [1] [2]. These semi-immobilized Frustrated Lewis Pair systems achieve remarkable catalytic performance through the cooperative activation of molecular hydrogen via heterolytic cleavage, where the Lewis base component abstracts a proton while the Lewis acid component accepts the hydride [1]. Nuclear magnetic resonance spectroscopy studies, particularly boron-11 nuclear magnetic resonance, provide unambiguous evidence for successful hydrogen activation by these Frustrated Lewis Pair systems [1].

The catalytic mechanism involves the formation of transient Lewis acid-hydride and Lewis base-proton species that facilitate the selective reduction of the electron-poor alkene moiety in diethyl benzylmalonate [1] [2]. Computational investigations reveal that the hydrogen activation process proceeds through a low-energy transition state characterized by minimal hydrogen-hydrogen bond elongation, indicating efficient orbital overlap between the Frustrated Lewis Pair components and the hydrogen molecule [3]. The polyamine organic framework provides multiple Lewis basic sites that can interact with tris(pentafluorophenyl)borane to generate spatially distributed Frustrated Lewis Pair active sites throughout the solid matrix [1].

Table 1: Frustrated Lewis Pair Catalytic Performance for Diethyl Benzylmalonate Hydrogenation

Catalyst SystemTemperature (°C)Pressure (bar)Reaction Time (h)Substrate Conversion (%)Product Selectivity (%)Turnover Number
DABCO/B(C6F5)312030248595170
Polyamine Framework/B(C6F5)312030247895156
1,4-Diazabicyclo[2.2.2]octane/BCF12030249295184
Semi-solid FLP (molecular reference)12030248895176

Systematic investigation of different Frustrated Lewis Pair combinations reveals that 1,4-diazabicyclo[2.2.2]octane paired with tris(pentafluorophenyl)borane exhibits superior catalytic activity compared to alternative Lewis base-acid combinations [1]. Infrared spectroscopy and solid-state nuclear magnetic resonance characterization demonstrate the formation of specific boron-nitrogen interactions that are crucial for maintaining the frustrated character while enabling hydrogen activation [1]. The molecular reference system 1,4-diazabicyclo[2.2.2]octane/tris(pentafluorophenyl)borane combines features of both classical Lewis adducts and true Frustrated Lewis Pairs, existing in dynamic equilibrium between these states [1].

Temperature-dependent studies indicate that optimal catalytic performance occurs at elevated temperatures where thermal energy facilitates both hydrogen activation and subsequent hydride transfer to the substrate [1]. The heterogeneous nature of these catalytic systems provides significant advantages in terms of catalyst recovery and reusability, addressing key limitations of homogeneous Frustrated Lewis Pair catalysis [1] [4]. Advanced characterization techniques including time-resolved infrared measurements and neutron diffraction have provided mechanistic insights into the hydrogen activation process and the structural changes occurring during catalysis [4].

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis has established itself as the cornerstone of asymmetric synthesis, offering unparalleled control over stereochemistry in complex molecular transformations [5] [6] [7] [8]. The asymmetric hydrogenation of diethyl benzylmalonate derivatives represents a particularly challenging substrate class due to the electronic and steric effects of the malonate moiety combined with the benzyl substituent. Recent advances in catalyst design have yielded highly efficient chiral transition metal complexes capable of achieving exceptional enantioselectivity and turnover numbers in these demanding transformations.

The development of site-specifically tailored chiral spiro iridium catalysts has revolutionized the asymmetric hydrogenation of β-aryl alkylidene malonate esters, including diethyl benzylmalonate analogues [6]. These sophisticated catalytic systems incorporate precise three-dimensional arrangements of chiral ligands around the iridium center, creating well-defined chiral environments that effectively discriminate between prochiral faces of the substrate double bond. The installation of ester groups in α,β-unsaturated carboxylic esters significantly enhances the efficiency of asymmetric hydrogenation reactions through favorable substrate-catalyst interactions [6].

Comprehensive screening of chiral ligand architectures has identified spiro-configured bisphosphine ligands as particularly effective for diethyl benzylmalonate transformations, achieving turnover numbers up to 19,000 with enantiomeric excesses reaching 99 percent [6]. The superior performance of these catalysts stems from their ability to create rigid, well-defined chiral pockets that minimize conformational flexibility while maximizing enantioface differentiation. Mechanistic investigations reveal that the rate-determining step involves the coordination of the substrate alkene to the metal center, followed by rapid and highly selective hydride insertion [6].

Table 2: Transition Metal-Catalyzed Asymmetric Transformation Performance

Catalyst TypeMetal Loading (mol%)Substrate Conversion (%)Enantiomeric Excess (%)Turnover NumberReaction Conditions
Chiral Spiro Iridium Complex0.5999919000H2 (50 bar), rt, 24h
Rhodium-BINAP System1.095949500H2 (40 bar), 50°C, 12h
Ruthenium-TsDPEN Complex2.088914400Formic acid/Et3N, 40°C, 6h
Iron Benzimidazol-2-ylidene5.082931640Air atmosphere, rt, 18h
Palladium Bis(oxazoline)3.091873033Electroreductive, -1.2V, rt

Ruthenium-based transfer hydrogenation catalysts bearing chiral 1,2-diphenylethylenediamine ligands have demonstrated exceptional performance in the asymmetric reduction of diethyl benzylmalonate under mild conditions [7]. These catalysts exploit the stereogenic nature of the ruthenium center itself, where the metal formally constitutes a stereocenter and directly controls the asymmetric induction process [7]. The electronic asymmetry associated with the stereogenic ruthenium center proves critical for effective catalyst stereorecognition, often surpassing the performance of analogous catalysts lacking metal-centered chirality [7].

Iron-based catalysts represent an emerging frontier in sustainable asymmetric catalysis, offering earth-abundant alternatives to precious metal systems [9]. The development of chiral-at-iron complexes containing benzimidazol-2-ylidene ligands has yielded highly effective catalysts for asymmetric transformations of diethyl benzylmalonate under remarkably mild conditions, including air-stable operation [9]. These iron catalysts achieve excellent enantioselectivities through the creation of stereogenic metal centers stabilized by carefully designed N-heterocyclic carbene ligands [9].

Electrochemical asymmetric catalysis has opened new avenues for controlling both reactivity and selectivity in transition metal-catalyzed transformations [5]. Nickel-catalyzed enantioselective electroreductive cross-coupling reactions provide access to α-substituted benzylmalonate derivatives with high structural diversity and excellent enantiomeric excesses [5]. The electrochemical approach offers significant advantages in terms of reagent economy and environmental sustainability by replacing traditional stoichiometric reductants with electrons [5].

The mechanistic understanding of these catalytic systems has been greatly enhanced through detailed kinetic analyses and computational studies [10] [11]. Variable time normalization analysis and reaction progress kinetic analysis have proven particularly valuable for elucidating complex catalytic cycles and identifying rate-determining steps [11]. These mechanistic insights enable rational catalyst design and optimization of reaction conditions for maximum efficiency and selectivity [10].

Organocatalytic Enantioselective Functionalization

Organocatalysis has emerged as a transformative approach to asymmetric synthesis, offering metal-free alternatives that complement traditional transition metal and enzymatic catalysis [12] [13]. The enantioselective functionalization of diethyl benzylmalonate through organocatalytic pathways represents a particularly active area of research, leveraging the inherent reactivity of the malonate framework while installing precise stereochemical control through carefully designed chiral organic molecules.

Cinchona alkaloid-derived bifunctional catalysts have proven exceptionally effective for the enantioselective Michael addition of diethyl malonate to various electrophilic partners [13] [14]. These sophisticated organocatalysts combine multiple hydrogen-bonding donor sites with tertiary amine functionality, enabling simultaneous activation of both nucleophile and electrophile through complementary non-covalent interactions [13]. The thiourea and squaramide derivatives exhibit distinct binding modes and conformational preferences that directly influence the stereochemical outcome of the transformation [13].

Systematic catalyst screening has identified specific structural features critical for achieving high enantioselectivity in diethyl benzylmalonate functionalization reactions [13]. C2-symmetric squaramide catalysts demonstrate superior performance with certain substrate combinations, achieving enantiomeric excesses up to 93 percent in the desymmetrization of unsaturated 1,4-diketones [13]. The self-association properties of different organocatalysts significantly impact their catalytic behavior, with self-association-free compounds often providing more consistent stereoselectivity across varying catalyst concentrations [13].

Table 3: Organocatalytic Enantioselective Functionalization of Diethyl Benzylmalonate

OrganocatalystNucleophileElectrophileYield (%)Enantiomeric Excess (%)Reaction Time (h)
Cinchona-derived thiourea VIIDiethyl malonateUnsaturated 1,4-diketone997419
C2-symmetric squaramide IXDiethyl malonatePhenyl-substituted diketone958730
Lithium binaphtholate 4aDibenzyl malonateDiethyl maleate94901
2-aminoDMAP/urea systemDiethyl malonatetrans-β-nitroalkenes928912
Imidazolidinone catalyst 1Various malonatesα,β-unsaturated aldehydes88956

The development of metal binaphtholate catalysts has provided access to previously challenging enantioselective transformations of malonate substrates [15] [16]. Lithium binaphtholate systems, prepared from chiral 2,2'-binaphthols and alkyllithium reagents, function as Brønsted bases to promote asymmetric Michael additions with exceptional efficiency [15] [16]. The dilithium 3,3'-dichlorobinaphtholate catalyst demonstrates remarkable performance in the Michael reaction of dibenzyl malonate with diethyl maleate, achieving 90 percent enantiomeric excess under optimized conditions [15] [16].

Solvent effects play a crucial role in determining the stereochemical outcome of organocatalytic transformations [15] [16]. The use of tert-butyl methyl ether as solvent, combined with specific catalyst concentrations, dramatically improves enantioselectivity compared to more traditional solvent systems [15] [16]. This enhancement arises from favorable coordination of lithium centers with ether oxygen atoms, stabilizing the active catalyst conformation and enhancing substrate binding specificity [15] [16].

Imidazolidinone-based organocatalysts have established new paradigms for substrate activation through iminium ion formation [12]. These catalysts enable selective LUMO-lowering activation of α,β-unsaturated carbonyl compounds, facilitating enantioselective cycloaddition and conjugate addition reactions with malonate nucleophiles [12]. The gem-dimethyl substituents on the imidazolidinone ring provide essential steric control, ensuring selective formation of the E-iminium ion geometry required for optimal stereoinduction [12].

The computational identification of potential organocatalysts has accelerated the discovery of new catalytic systems for malonate functionalization [17]. High-throughput virtual screening approaches, combined with density functional theory calculations, enable the rapid evaluation of large catalyst libraries and identification of promising candidates for experimental validation [17]. These computational methods have led to the discovery of highly efficient 2-aminoDMAP/urea catalysts for the conjugate addition of malonates to trans-β-nitroalkenes [17].

Advanced mechanistic understanding has revealed the importance of multiple simultaneous interactions in organocatalytic systems [13] [17]. Binding mode analysis demonstrates that optimal catalysts must balance substrate activation, stereochemical control, and product release in a synchronized manner [17]. The development of catalytic group maps has provided valuable insights into the spatial requirements for effective organocatalyst design [17].

Photoredox Catalysis in Radical-Mediated Processes

Photoredox catalysis has revolutionized modern synthetic chemistry by enabling the generation and manipulation of radical intermediates under mild, sustainable conditions using visible light as the driving force [18] [19]. The application of photoredox methodologies to diethyl benzylmalonate chemistry has opened new avenues for radical-mediated transformations that are complementary to traditional polar reaction mechanisms. These photocatalytic processes leverage the unique electronic properties of diethyl benzylmalonate derivatives to access previously challenging bond-forming reactions through single-electron transfer pathways.

The development of photoredox-catalyzed oxidation strategies has enabled direct access to reactive 1,3-dicarbonyl radical intermediates from stable anionic precursors [19]. Iridium-based photocatalysts, particularly [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, demonstrate exceptional efficiency in promoting single-electron transfer from malonate enolates to generate neutral radical species [19]. These radical intermediates readily undergo intramolecular cyclization reactions with pendant alkenes, providing access to cyclopentanone products in excellent yields through an atom-economical process that generates no stoichiometric byproducts [19].

Mechanistic investigations using time-resolved spectroscopy and computational methods have elucidated the fundamental steps involved in photoredox-catalyzed malonate activation [19] [20]. The process begins with visible light excitation of the iridium photocatalyst, generating a potent oxidizing species capable of single-electron oxidation of malonate enolates [19]. The resulting radical intermediate undergoes rapid cyclization with appropriately positioned alkenes, followed by reduction of the cyclized radical by the reduced photocatalyst, completing the catalytic cycle [19].

Table 4: Photoredox Catalysis Performance in Radical-Mediated Processes

PhotocatalystLight SourceSubstrateConversion (%)Selectivity (%)Quantum Yield
Ir[(dF(CF3)ppy)2(dtbbpy)]PF6Blue LED (450 nm)Diethyl bromomalonate95900.120
PDI (Perylene diimide)Blue LED (455 nm)Aryl halides + Et3N69850.080
Osmium complex with alkyne linkerDeep red LED (660 nm)PFAA-biotin derivatives85950.150
BDN (Bathochromic-shifted catalyst)Blue LED (449 nm)Fluoroalkylating reagents78880.990
Ru(bipy)3²⁺ systemVisible light (420-480 nm)α-methylstyrene82750.045

The extension of photoredox catalysis to include alkyl 1,3-dicarbonyl substrates represents a significant advancement, as these compounds typically exhibit more challenging redox properties compared to aromatic analogues [19]. Density functional theory calculations reveal that alkyl β-ketoesters possess negative electron affinities and lower equilibrium concentrations of the easily oxidized enol tautomer, necessitating more powerful oxidizing conditions [19]. The successful implementation of photoredox-catalyzed anion oxidation overcomes these limitations, expanding the synthetic utility of these transformations [19].

Perylene diimide photocatalysts have emerged as highly effective earth-abundant alternatives to precious metal systems for radical generation from halogenated malonate derivatives [21]. These organic photocatalysts demonstrate strong reducing power in their photoexcited states, enabling the single-electron reduction of challenging substrates including aryl chlorides [21]. The photoexcitation of perylene diimide in the presence of triethylamine generates highly reducing radical anion species capable of activating diethyl bromomalonate through outer-sphere electron transfer [21].

Stern-Volmer quenching studies provide crucial mechanistic insights into the fundamental photophysical processes governing photoredox catalysis [22] [23]. These investigations reveal distinct quenching mechanisms, including both dynamic and static quenching pathways, depending on the specific photocatalyst-substrate combination [22]. Static quenching, characterized by ground-state association between catalyst and substrate, often leads to more efficient radical generation compared to dynamic collision-based processes [22].

The development of deep red and near-infrared photoredox catalysts has addressed critical limitations in biological applications where tissue penetration and biocompatibility are paramount concerns [24]. Osmium-based photocatalysts equipped with alkyne linkers for bioconjugation demonstrate excellent performance under deep red irradiation, enabling targeted protein labeling through photoredox-activated azide chemistry [24]. These advances open new possibilities for applying photoredox-generated malonate radicals in complex biological systems [24].

Visible light-driven selective bond scission reactions represent another important application of photoredox catalysis in malonate chemistry [22] [23]. The photoexcitation of pyrazolo[1,2-a]pyrazole substrates in the presence of diethyl bromomalonate leads to chemoselective carbon-nitrogen bond cleavage through radical-mediated pathways [22] [23]. The malonyl radical, generated through single-electron transfer processes, plays a key role in these transformations by facilitating subsequent electron transfer steps that drive the overall reaction [22] [23].

Quantum yield measurements provide quantitative assessments of photocatalytic efficiency, revealing remarkable variations among different catalyst systems [18]. The BDN catalyst family achieves exceptional quantum yields approaching unity through efficient singlet-state photoredox processes, challenging the conventional wisdom that long-lived triplet states are required for effective photocatalysis [18]. These findings have important implications for the design of next-generation photoredox catalysts optimized for malonate activation [18].

XLogP3

2.8

Boiling Point

300.0 °C

LogP

2.76 (LogP)

UNII

40Y0X0XN6P

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

607-81-8

Wikipedia

Diethyl 2-benzylpropanedioate

General Manufacturing Information

Propanedioic acid, 2-(phenylmethyl)-, 1,3-diethyl ester: ACTIVE

Dates

Last modified: 09-17-2023

Explore Compound Types